Diethylammonium iodide

描述

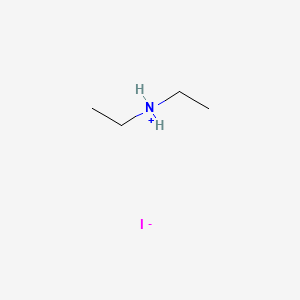

Diethylammonium iodide is an organic-inorganic halide compound with the chemical formula C₄H₁₂IN. It is commonly used in the field of perovskite solar cells due to its ability to enhance the crystallization process and improve the quality of the resulting films. This compound is known for its moisture resistance and hydrophobic properties, making it a valuable material in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Diethylammonium iodide can be synthesized through the reaction of diethylamine with hydroiodic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:

(C2H5)2NH+HI→(C2H5)2NH2I

The reaction is usually carried out in an aqueous solution, and the product is isolated by evaporation and crystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to optimize the yield and purity of the compound. The industrial production also includes purification steps such as recrystallization to remove any impurities .

化学反应分析

Types of Reactions: Diethylammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Catalytic Reactions: It acts as a catalyst in the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

Catalytic Conditions: The catalytic reactions typically occur at room temperature and atmospheric pressure, often in the absence of solvents.

Major Products:

Substitution Products: Depending on the nucleophile, the major products can include various substituted ammonium salts.

Catalytic Products: The catalytic reactions yield 5-aryl-2-oxazolidinones with high selectivity and yield.

科学研究应用

Catalytic Applications

Diethylammonium iodide has been investigated for its catalytic properties, particularly in metal-free organic synthesis. A notable study demonstrated its effectiveness as a catalyst in the synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide. The reaction was conducted under mild conditions—room temperature and atmospheric pressure—yielding high selectivity and good to excellent yields without the need for solvents. The study highlighted the unique role of both the diethylammonium cation and the iodide anion in facilitating this transformation, making DAI a valuable catalyst in organic chemistry .

Perovskite Solar Cells

DAI plays a crucial role as an additive in the fabrication of perovskite solar cells (PSCs). It has been utilized to enhance the crystallization process of perovskite films, leading to improved morphology and stability of solar cells. Research indicates that incorporating DAI into the precursor solution for methylammonium lead iodide (MAPbI3) perovskites results in larger grain sizes and fewer defects, which are critical for enhancing charge transport and overall device efficiency.

Key findings from various studies include:

- Enhanced Efficiency : Devices incorporating DAI exhibited a power conversion efficiency (PCE) of up to 19.05%, significantly higher than control devices without DAI .

- Stability Improvement : The stability of solar cells with DAI was markedly improved, maintaining approximately 80% of initial efficiency after 60 days of storage .

- Grain Growth : DAI acts as a template agent that facilitates grain growth during crystallization, resulting in more uniform film morphology with larger grains, which enhances the performance of PSCs .

Other Applications

Beyond solar cells, DAI has potential applications in other optoelectronic devices due to its favorable properties as a two-dimensional organic-inorganic halide material. Its ability to improve crystallization processes can be leveraged in various electronic and photonic applications.

Metal-Free Synthesis Case Study

In a study published by Bresciani et al., DAI was employed as a catalyst to synthesize 5-aryl-2-oxazolidinones from aziridines. The research demonstrated that DAI could effectively catalyze reactions under mild conditions, showcasing its potential for sustainable chemistry practices .

Perovskite Film Morphology Case Study

A comprehensive investigation into the effects of DAI on MAPbI3 films revealed significant improvements in film quality and device performance. The incorporation of DAI led to an average grain size increase from approximately 161 nm (without DAI) to over 1 μm with optimal DAI concentrations, thereby reducing grain boundaries that hinder charge transport .

Tables

作用机制

The mechanism by which diethylammonium iodide exerts its effects involves its interaction with other chemical species. In perovskite solar cells, it facilitates the crystallization process by interacting with lead iodide and forming a more stable crystal structure. This interaction reduces defects and enhances the carrier lifetime within the device, leading to improved efficiency and stability .

In catalytic reactions, both the diethylammonium cation and the iodide anion play pivotal roles. The cation stabilizes the transition state, while the anion acts as a nucleophile or leaving group, facilitating the reaction .

相似化合物的比较

- Methylammonium iodide

- Formamidinium iodide

- Butylammonium iodide

Comparison: Diethylammonium iodide is unique due to its specific properties such as higher hydrophobicity and moisture resistance compared to other ammonium iodides. These properties make it particularly suitable for applications in perovskite solar cells where stability and efficiency are critical .

生物活性

Diethylammonium iodide (DAI), with the chemical formula and CAS number 19833-78-4, is a quaternary ammonium salt that has garnered attention for its diverse biological activities and applications in various fields, particularly in catalysis and materials science. This article explores the biological activity of DAI, focusing on its role in catalysis, its effects on cellular systems, and its potential applications in photovoltaic devices.

This compound is synthesized by the reaction of diethylamine with hydroiodic acid. It is a white crystalline solid that is soluble in water and polar organic solvents. Its structure features a diethylammonium cation paired with an iodide anion, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of DAI can be categorized into several key areas:

1. Catalytic Synthesis of Oxazolidinones

In a study published in Organic & Biomolecular Chemistry, DAI was employed as a catalyst for the synthesis of oxazolidinones from aziridines and carbon dioxide. The reaction yielded good to high product yields without requiring solvents, showcasing DAI's efficiency as an environmentally friendly catalyst .

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Aziridine + CO2 → Oxazolidinone | 70-90% | Room temperature, atmospheric pressure |

2. Photovoltaic Device Performance

A study highlighted the incorporation of DAI in perovskite solar cells, which resulted in significant improvements in device performance. The device utilizing DAI exhibited a PCE of 19.05%, with enhanced fill factor and short-circuit current density .

| Parameter | Control Device | Device with DAI |

|---|---|---|

| PCE (%) | 15.00 | 19.05 |

| Fill Factor (%) | 68.60 | 79.04 |

| Short-Circuit Current Density (mA/cm²) | 22.47 | 22.95 |

Discussion

The biological activity of this compound is multifaceted, with promising implications for both catalysis and materials science. Its role as a catalyst demonstrates potential for sustainable chemical processes, while its application in photovoltaic technology underscores its importance in advancing renewable energy solutions.

Further research is warranted to explore the direct cytotoxic effects of DAI and related compounds on various cancer cell lines, which could expand its utility in medicinal chemistry.

属性

IUPAC Name |

diethylazanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.HI/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMLRIWBISZOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]CC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19833-78-4 | |

| Record name | Ethanamine, N-ethyl-, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19833-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。